molecular formula C22H16ClFN2O3 B5112557 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

Cat. No. B5112557
M. Wt: 410.8 g/mol
InChI Key: NHLMYLKFYDFIEW-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFM-2 belongs to the class of benzoxazole compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, apoptosis, and neuroprotection. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This compound has also been shown to activate the intrinsic apoptotic pathway by inducing the release of cytochrome c from the mitochondria. This compound has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory activity, induction of apoptosis in cancer cells, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has several advantages for lab experiments, including its high purity and high yield synthesis method, as well as its potential therapeutic applications in a wide range of diseases. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in a wider range of diseases. This compound may also have potential applications in drug delivery systems, as well as in the development of new imaging agents for diagnostic purposes. Further research is needed to fully understand the potential of this compound for therapeutic applications.

Synthesis Methods

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is a multi-step process that involves the condensation of 2-chloro-4-fluoroaniline with salicylic acid to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 4-ethoxybenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for further research.

Scientific Research Applications

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O3/c1-2-28-16-7-3-13(4-8-16)21(27)25-15-6-10-20-19(12-15)26-22(29-20)17-9-5-14(24)11-18(17)23/h3-12H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLMYLKFYDFIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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